Methyl 1,2,3-benzothiadiazole-5-carboxylate
CAS No.: 23616-15-1
Cat. No.: VC2424979
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23616-15-1 |
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Molecular Formula | C8H6N2O2S |
Molecular Weight | 194.21 g/mol |
IUPAC Name | methyl 1,2,3-benzothiadiazole-5-carboxylate |
Standard InChI | InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-7-6(4-5)9-10-13-7/h2-4H,1H3 |
Standard InChI Key | JCRFJMHWEAYQAA-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(C=C1)SN=N2 |
Canonical SMILES | COC(=O)C1=CC2=C(C=C1)SN=N2 |
Introduction
Chemical Identity and Structure
Methyl 1,2,3-benzothiadiazole-5-carboxylate is characterized by its heterocyclic structure consisting of a benzene ring fused with a five-membered 1,2,3-thiadiazole ring, with a methyl carboxylate substituent at the 5-position. This arrangement creates a unique molecular architecture with distinct reactivity patterns.
Basic Identification Parameters
Parameter | Information |
---|---|
Chemical Name | Methyl 1,2,3-benzothiadiazole-5-carboxylate |
CAS Number | 23616-15-1 |
Molecular Formula | C₈H₆N₂O₂S |
Molecular Weight | 194.21 g/mol |
IUPAC Name | Methyl 1,2,3-benzothiadiazole-5-carboxylate |
InChI Key | JCRFJMHWEAYQAA-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(C=C1)SN=N2 |
The compound features a five-membered ring containing both sulfur and nitrogen atoms, contributing to its heterocyclic nature. The presence of a carboxylate group enhances its reactivity and solubility in polar solvents . The central benzothiadiazole structure is a key feature that influences its chemical behavior and potential applications.
Structural Isomers
It is important to note that methyl 1,2,3-benzothiadiazole-5-carboxylate has structural isomers, most notably methyl 2,1,3-benzothiadiazole-5-carboxylate (CAS 175204-21-4). The difference lies in the arrangement of atoms within the thiadiazole ring, resulting in distinct chemical and physical properties . This review focuses specifically on the 1,2,3-isomer as specified.
Physical and Chemical Properties
Methyl 1,2,3-benzothiadiazole-5-carboxylate exhibits specific physical and chemical properties that determine its behavior in various environments and applications.
Physical Properties
The compound is typically stored sealed in dry conditions at room temperature to maintain its stability and integrity . Its relatively high melting and boiling points indicate strong intermolecular forces, likely due to the presence of aromatic rings and polar functional groups within the molecule.
Chemical Properties
Methyl 1,2,3-benzothiadiazole-5-carboxylate contains several functional groups that define its chemical behavior:
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The benzothiadiazole core provides aromatic character and serves as a key structural feature for various chemical modifications.
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The methyl ester group (carboxylate) offers a site for nucleophilic reactions, including hydrolysis, transesterification, and reduction.
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The compound exhibits moderate to high stability under standard conditions .
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Its predicted acidity coefficient (pKa) is approximately -3.76±0.50, indicating significant acidity .
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The compound is soluble in organic solvents such as ether, tetrahydrofuran, and dichloromethane, but has limited solubility in water .
The electronic properties of the benzothiadiazole structure contribute to its potential applications in materials science, particularly in the development of electronic materials and sensors .
Synthesis and Preparation Methods
Reaction Conditions
For reactions involving similar compounds, equimolar amounts of reactants are typically employed in suitable reaction media. The synthesis often requires controlled reaction conditions, including:
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Appropriate solvents (common choices include ethanol, tetrahydrofuran, or dichloromethane).
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Temperature control, typically ranging from room temperature to reflux conditions depending on the specific reaction step.
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Purification methods such as distillation at normal or reduced pressure, or precipitation with water .
Applications and Uses
Methyl 1,2,3-benzothiadiazole-5-carboxylate finds applications across various fields due to its unique structural features and reactivity.
Chemical Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of:
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Pharmaceutical compounds, where the heterocyclic structure can contribute to biological activity .
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Dyes and pigments, leveraging the extended conjugation of the aromatic system .
Materials Science
The benzothiadiazole structure has potential applications in materials science due to its electronic properties, which can be utilized in:
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Development of organic electronic materials.
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Creation of functional materials with specific optical or electronic characteristics.
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Synthesis of compounds with potential applications in energy conversion and storage devices .
Research Applications
In research settings, methyl 1,2,3-benzothiadiazole-5-carboxylate serves as:
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A building block for more complex molecular architectures.
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A precursor for compounds with potential biological activity.
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A model compound for studying heterocyclic chemistry and reactivity.
Precautionary Measures
When handling this compound, the following precautionary measures are recommended:
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Use appropriate personal protective equipment (PPE), including gloves, eye protection, and laboratory coats.
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Ensure adequate ventilation when working with the compound.
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Avoid contact with skin, eyes, and respiratory tract.
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Follow correct laboratory safety practices and operating guidelines .
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If eye irritation persists, seek medical advice/attention (P337 + P313) .
Research Findings and Developments
Structural Studies
Research into the structural properties of benzothiadiazole compounds has revealed important characteristics that influence their chemical behavior and applications:
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The crystal structure of related thiadiazole compounds has been determined by single-crystal X-ray diffraction, providing insights into molecular packing and intermolecular interactions .
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The planar nature of the benzothiadiazole core contributes to its potential in materials applications, particularly where π-stacking interactions are important.
Reactivity Studies
The reactivity of methyl 1,2,3-benzothiadiazole-5-carboxylate and related compounds has been investigated:
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The compound can participate in various transformations, including hydrolysis of the ester group, nucleophilic substitution reactions, and coupling reactions.
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The benzothiadiazole moiety exhibits specific reactivity patterns that can be exploited in the synthesis of more complex structures.
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Studies on similar compounds have explored their potential as building blocks in the synthesis of functional materials .
Applications in Materials Science
Recent developments have highlighted the potential of benzothiadiazole-based compounds in materials science:
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Related benzothiadiazole derivatives have been incorporated into luminescent metal-organic frameworks (MOFs) with applications in chemical sensing, energy transfer, and catalysis .
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The electron-withdrawing ability of the benzothiadiazole core can be tuned to create materials with specific electronic properties .
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These materials can exhibit emission properties ranging from deep-blue to near-infrared, making them valuable in optical applications .
Spectroscopic Characteristics
Spectral Properties
The spectroscopic properties of methyl 1,2,3-benzothiadiazole-5-carboxylate provide valuable information for its identification and characterization:
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Mass Spectrometry: The compound typically shows characteristic M-H signals in mass spectrometry analyses, which is consistent with other 1,2,3-thiadiazole compounds .
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NMR Spectroscopy: The 1H NMR spectrum often features signals around 3.0 ppm for the methyl group of the ester, along with aromatic proton signals for the benzene ring .
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IR Spectroscopy: Characteristic absorption bands associated with the carboxylate group (C=O stretching) and the heterocyclic ring system are typically observed.
These spectroscopic features are essential for confirming the identity and purity of the compound in synthetic and analytical contexts.
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